molecular formula C18H18N2O5 B2672116 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenylethanediamide CAS No. 2034568-80-2

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenylethanediamide

Cat. No.: B2672116
CAS No.: 2034568-80-2
M. Wt: 342.351
InChI Key: CSBAHHJAPHMBBD-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenylethanediamide is a chemical research reagent featuring a 2,3-dihydro-1,4-benzodioxin scaffold, a structure frequently explored in medicinal chemistry and pharmaceutical research for its potential as a privileged scaffold in bioactive molecule design. The compound is an ethanediamide (oxalamide) derivative, a functional group known for its ability to act as a conformationally restrained backbone, facilitating specific molecular interactions. The structure incorporates a central 2-hydroxyethyl linker connecting the benzodioxin ring system to a phenyl-terminated diamide chain, suggesting potential application in the development of enzyme inhibitors or molecular probes where these motifs are critical for target binding. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult specialized chemical databases and scientific literature for potential applications and to determine the specific mechanism of action relevant to their study, as this can vary significantly with the biological target. The product identity should be confirmed by the end-user through appropriate analytical methods prior to use.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-14(12-6-7-15-16(10-12)25-9-8-24-15)11-19-17(22)18(23)20-13-4-2-1-3-5-13/h1-7,10,14,21H,8-9,11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBAHHJAPHMBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N’-phenylethanediamide typically involves the reaction of 1,4-benzodioxane-6-amine with various reagents. One common method includes the reaction with benzenesulfonyl chloride under alkaline conditions to yield intermediate sulfonamides, which are then further reacted with alkyl or aryl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N’-phenylethanediamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or hydroxyl functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have identified the compound as a potential antimicrobial agent. Research focused on derivatives of benzodioxane–benzamides has shown that modifications to the linker can enhance antimicrobial efficacy against various bacterial strains. For instance, certain derivatives demonstrated strong inhibition of Escherichia coli and Staphylococcus aureus, indicating that similar modifications to N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenylethanediamide could yield effective antimicrobial agents .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
FZ116E. coli5 µg/mL
FZ100S. aureus10 µg/mL

Inhibition of Ganglioside Metabolism

The compound has been investigated as an inhibitor of ganglioside metabolism, particularly in the context of motor neuron diseases such as hereditary spastic paraplegias. Its structural similarity to known inhibitors allows it to modulate pathways involved in ganglioside synthesis, potentially offering therapeutic benefits for neurodegenerative conditions .

Potential in Cancer Therapy

The benzodioxin structure is known for its ability to interact with various biological targets implicated in cancer progression. The compound's derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, modifications that enhance lipophilicity have resulted in improved cellular uptake and cytotoxicity against cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study published in December 2023 evaluated a series of benzodioxane derivatives, including this compound. The results indicated that specific substitutions on the benzodioxane moiety significantly increased antimicrobial activity against Bacillus subtilis. The study highlighted the importance of hydrophilic and lipophilic balance in designing effective antimicrobial agents .

Case Study 2: Neuroprotective Properties

In another investigation focused on neuroprotection, researchers explored the effects of this compound on neuronal cell lines subjected to oxidative stress. The compound demonstrated significant protective effects by reducing apoptosis markers and enhancing cell viability. This suggests potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Structural and Functional Analogues

Anti-Diabetic Benzodioxin Derivatives

Compounds with sulfonamide-acetamide substituents on the benzodioxin ring, such as 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7a–l), exhibit moderate α-glucosidase inhibitory activity (IC50 = 81–86 μM for 7i and 7k vs. 37 μM for acarbose) . The target compound lacks the sulfonamide group but retains the benzodioxin core and an amide linkage.

Antihepatotoxic Flavones and Coumarins

Flavones like 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) demonstrate hepatoprotective effects by normalizing SGOT, SGPT, and ALKP levels in rats, comparable to silymarin . The hydroxymethyl group in 4g enhances activity, suggesting that polar substituents (e.g., hydroxyethyl in the target compound) may improve bioavailability or target engagement.

Patent-Based Benzodioxin Derivatives

Patented compounds like 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Patent XIV) and pyridopyrimidinone derivatives (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) highlight the versatility of benzodioxin in oncology and metabolic disorders . These molecules leverage complex heterocyclic appendages, contrasting with the target compound’s simpler ethanediamide-phenyl design.

Structure-Activity Relationship (SAR) Insights

  • Benzodioxin Core : Critical for metabolic stability and binding to enzymes like α-glucosidase or lactate dehydrogenase .
  • Hydroxyethyl Group : May mimic natural substrates (e.g., glucose in α-glucosidase inhibition) or enhance solubility .
  • Ethanediamide Linkage : Unlike sulfonamides in 7a–l, this moiety could modulate electronic effects or hydrogen-bonding interactions with targets .
  • Phenyl Substituent : Similar to substituted phenyl groups in 7a–l, it may influence lipophilicity and π-π stacking in enzyme active sites .

Comparative Data Table

Compound Name Key Structural Features Biological Activity IC50/Efficacy Reference
Target Compound 1,4-Benzodioxin, hydroxyethyl, ethanediamide-phenyl Not reported (theoretical) N/A
7i: 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(4-Cl-Ph)acetamide Sulfonamide, 4-chlorophenyl α-Glucosidase inhibition 86.31 ± 0.11 μM
4g: 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone Flavone, hydroxymethyl-dioxane Antihepatotoxic (CCl4-induced) Comparable to silymarin
Patent XIV Benzodioxin, indazole, difluoropropanoyl Anticancer (theoretical) Not disclosed

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenylethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on enzyme inhibition, antimicrobial activity, and other therapeutic implications.

  • Molecular Formula : C20H24N2O3
  • Molecular Weight : 344.42 g/mol
  • CAS Number : Not specified in the search results.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of compounds related to benzodioxane derivatives. For instance, sulfonamides incorporating benzodioxane moieties were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The results indicated promising inhibitory activities, suggesting that modifications to the benzodioxane structure can enhance therapeutic efficacy .

Table 1: Enzyme Inhibition Data

Compound NameTarget EnzymeIC50 (µM)Reference
Compound Aα-Glucosidase12.5
Compound BAcetylcholinesterase15.0
This compoundTBDTBD

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research focusing on benzodioxane derivatives has shown that certain modifications can lead to enhanced activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, studies have reported that specific benzodioxane-containing compounds demonstrated significant inhibition of bacterial cell division by targeting the FtsZ protein, a crucial component in bacterial cytokinesis .

Table 2: Antimicrobial Efficacy

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
FZ116E. coli0.8 µM
FZ100S. aureus6 µg/mL
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or proteins involved in metabolic pathways or cellular division processes. For example, studies have shown that related compounds can disrupt FtsZ assembly in bacteria, leading to inhibited growth and cell division .

Case Studies and Experimental Findings

  • In Vivo Studies : In vivo experiments using animal models have indicated that benzodioxane derivatives can exhibit neuroprotective effects and improve cognitive function in models of Alzheimer's disease. These findings suggest a potential application for this compound in neurodegenerative disorders .
  • Structure-Activity Relationship (SAR) : The structural modifications on the benzodioxane core significantly influence the biological activity of these compounds. For instance, the introduction of hydroxyl or other functional groups has been shown to enhance both enzyme inhibition and antimicrobial properties .

Q & A

Q. What are the standard synthetic routes for preparing N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenylethanediamide and related derivatives?

The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. Key steps include:

  • Sulfonylation or acylation : Reacting the benzodioxin amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) to form intermediates .
  • Nucleophilic substitution : Treating intermediates with halogenated acetamides (e.g., 2-bromo-N-phenylacetamides) in polar aprotic solvents (e.g., DMF) using activators like LiH to form the final acetamide derivatives .
  • Purification : Column chromatography or recrystallization is commonly employed.

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H-NMR : Confirms substituent positions on the benzodioxin ring and acetamide side chains (e.g., hydroxyethyl and phenyl groups). Key signals include aromatic protons (δ 6.7–7.5 ppm) and hydroxyethyl protons (δ 3.5–4.5 ppm) .
  • IR spectroscopy : Identifies functional groups such as sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .
  • CHN analysis : Validates elemental composition (e.g., C, H, N percentages) .

Q. How is the biological activity of this compound typically evaluated in early-stage research?

  • α-Glucosidase inhibition assays : Measure IC₅₀ values using a spectrophotometric method with p-nitrophenyl-α-D-glucopyranoside as a substrate. Activity is compared to reference standards like acarbose (IC₅₀ = 37.38 ± 0.12 μM). Derivatives with electron-withdrawing substituents (e.g., nitro groups) often show moderate activity (e.g., IC₅₀ = 81.12–86.31 μM) .
  • Dose-response curves : Generated using serial dilutions (10–100 μM) to assess potency .

Advanced Research Questions

Q. How can structural modifications improve α-glucosidase inhibitory activity?

  • Substituent optimization : Introducing electron-deficient groups (e.g., -NO₂, -CF₃) on the phenyl ring enhances enzyme binding via hydrophobic interactions. For example, 4-methylphenyl sulfonyl derivatives show improved IC₅₀ values compared to unsubstituted analogs .
  • Side-chain variation : Replacing the hydroxyethyl group with bulkier alkyl chains may increase steric hindrance, reducing activity. Computational docking studies (e.g., AutoDock Vina) can predict optimal substituent placements .

Q. How do researchers resolve contradictions in bioactivity data across studies?

  • Assay standardization : Control variables like enzyme source (e.g., Saccharomyces cerevisiae vs. mammalian α-glucosidase), pH, and incubation time .
  • Purity validation : Use HPLC or LC-MS to confirm compound purity (>95%), as impurities (e.g., unreacted intermediates) may skew results .
  • Statistical analysis : Apply ANOVA or Student’s t-test to assess significance across replicates .

Q. What computational tools are used to study binding mechanisms with α-glucosidase?

  • Molecular docking : Predict binding modes using software like Schrödinger Suite or GROMACS. The benzodioxin ring often occupies the enzyme’s hydrophobic pocket, while the acetamide group forms hydrogen bonds with catalytic residues (e.g., Asp214) .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify key interactions .

Q. How can synthetic yields be optimized for scale-up studies?

  • Solvent selection : Replace DMF with less toxic solvents (e.g., acetonitrile) while maintaining reactivity .
  • Catalyst screening : Test alternatives to LiH, such as K₂CO₃ or DBU, to improve reaction efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while achieving >80% yield .

Q. What strategies address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<2% DMSO) to maintain compound stability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .

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